REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH:3]([CH2:6][OH:7])[CH2:2]1.[C:8](=O)([O:14]C(C)(C)C)[O:9][C:10]([CH3:13])([CH3:12])[CH3:11].C(=O)=O>C1COCC1>[OH:7][CH2:6][CH:3]1[CH2:4][CH2:5][N:1]([C:8]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:14])[CH2:2]1
|
Name
|
|
Quantity
|
52.4 g
|
Type
|
reactant
|
Smiles
|
N1CC(CC1)CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
114.2 g
|
Type
|
reactant
|
Smiles
|
C(OC(C)(C)C)(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
55 (± 45) mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2.5-3 h
|
Duration
|
2.75 (± 0.25) h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
to give a yellowish solution
|
Type
|
CUSTOM
|
Details
|
Solvents were removed on a rotary evaporator from this solution
|
Type
|
CUSTOM
|
Details
|
Yellowish viscous oily residue was vacuum-dried to constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1CN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.518 mol | |
AMOUNT: MASS | 104 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH:3]([CH2:6][OH:7])[CH2:2]1.[C:8](=O)([O:14]C(C)(C)C)[O:9][C:10]([CH3:13])([CH3:12])[CH3:11].C(=O)=O>C1COCC1>[OH:7][CH2:6][CH:3]1[CH2:4][CH2:5][N:1]([C:8]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:14])[CH2:2]1
|
Name
|
|
Quantity
|
52.4 g
|
Type
|
reactant
|
Smiles
|
N1CC(CC1)CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
114.2 g
|
Type
|
reactant
|
Smiles
|
C(OC(C)(C)C)(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
55 (± 45) mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2.5-3 h
|
Duration
|
2.75 (± 0.25) h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
to give a yellowish solution
|
Type
|
CUSTOM
|
Details
|
Solvents were removed on a rotary evaporator from this solution
|
Type
|
CUSTOM
|
Details
|
Yellowish viscous oily residue was vacuum-dried to constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1CN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.518 mol | |
AMOUNT: MASS | 104 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH:3]([CH2:6][OH:7])[CH2:2]1.[C:8](=O)([O:14]C(C)(C)C)[O:9][C:10]([CH3:13])([CH3:12])[CH3:11].C(=O)=O>C1COCC1>[OH:7][CH2:6][CH:3]1[CH2:4][CH2:5][N:1]([C:8]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:14])[CH2:2]1
|
Name
|
|
Quantity
|
52.4 g
|
Type
|
reactant
|
Smiles
|
N1CC(CC1)CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
114.2 g
|
Type
|
reactant
|
Smiles
|
C(OC(C)(C)C)(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
55 (± 45) mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2.5-3 h
|
Duration
|
2.75 (± 0.25) h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
to give a yellowish solution
|
Type
|
CUSTOM
|
Details
|
Solvents were removed on a rotary evaporator from this solution
|
Type
|
CUSTOM
|
Details
|
Yellowish viscous oily residue was vacuum-dried to constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1CN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.518 mol | |
AMOUNT: MASS | 104 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |